molecular formula C14H16N6O3S B2862737 N-(5-methyl-1,2-oxazol-3-yl)-2-({7-oxo-5-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide CAS No. 891123-80-1

N-(5-methyl-1,2-oxazol-3-yl)-2-({7-oxo-5-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide

Cat. No.: B2862737
CAS No.: 891123-80-1
M. Wt: 348.38
InChI Key: VMWIJKABMKJBPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(5-methyl-1,2-oxazol-3-yl)-2-({7-oxo-5-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide features a hybrid heterocyclic architecture:

  • Sulfanyl acetamide linker: A thioether (-S-) bridges the triazolopyrimidine core to an acetamide group, enhancing conformational flexibility and solubility.
  • Oxazole substituent: The N-(5-methyl-1,2-oxazol-3-yl) group introduces a planar, electron-rich heterocycle, which may influence bioavailability and target binding.

This structural complexity positions the compound for diverse pharmacological or agrochemical applications, contingent on substituent effects and core modifications.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O3S/c1-3-4-9-6-11(21)16-13-17-18-14(20(9)13)24-7-12(22)15-10-5-8(2)23-19-10/h5-6H,3-4,7H2,1-2H3,(H,15,19,22)(H,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWIJKABMKJBPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-2-({7-oxo-5-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the oxazole ring: Starting from a suitable precursor, such as 3-amino-2-methylpropanoic acid, the oxazole ring is formed through cyclization reactions.

    Synthesis of the triazolopyrimidine core: This involves the reaction of appropriate precursors, such as 5-propyl-1H-1,2,4-triazole-3-carboxylic acid, with reagents like phosphorus oxychloride to form the triazolopyrimidine structure.

    Coupling reactions: The oxazole and triazolopyrimidine intermediates are then coupled using reagents like thionyl chloride and thiourea to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,2-oxazol-3-yl)-2-({7-oxo-5-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxazole ring to a more saturated structure.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, sodium hydride, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Saturated oxazole derivatives.

    Substitution: Various substituted acetamides.

Scientific Research Applications

N-(5-methyl-1,2-oxazol-3-yl)-2-({7-oxo-5-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Pharmacology: It can be used to study the pharmacokinetics and pharmacodynamics of related compounds.

    Materials Science: The compound’s stability and reactivity make it suitable for developing new materials with specific properties.

    Biological Research: It can be used as a probe to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-2-({7-oxo-5-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Core Structure Comparison

  • Triazolopyrimidine vs. Triazole/Oxadiazole: The target’s triazolopyrimidine core (vs. Oxadiazole-based analogues (e.g., ) exhibit metabolic stability but lack the fused bicyclic system, which may reduce bioavailability compared to the target compound .

Substituent Effects

  • 5-Methyloxazole vs. However, fluorinated aryl groups (as in flumetsulam) often improve membrane permeability and half-life . Furan- or thiophene-containing analogues () prioritize electron-rich heterocycles, which may modulate redox activity or metabolic pathways differently than the oxazole group .
  • Sulfanyl Acetamide Linker :

    • The thioether linkage in the target compound contrasts with flumetsulam’s sulfonamide group. Sulfanyl moieties are less acidic than sulfonamides, which may reduce ionization and alter pharmacokinetics .
    • and highlight the prevalence of sulfanyl acetamide linkers in bioactive compounds, suggesting this group’s versatility in mediating target interactions .

Pharmacological and Physicochemical Considerations

  • Anti-Exudative Potential: ’s furan-triazole acetamides demonstrated anti-exudative activity in rat models, suggesting the target compound’s structural similarity (sulfanyl acetamide linker) may confer comparable efficacy .
  • Herbicidal vs. Pharmaceutical Applications : Flumetsulam’s herbicidal action underscores the triazolopyrimidine core’s agrochemical utility, while the target’s oxazole group aligns more with pharmaceutical design (e.g., kinase inhibition) .

Biological Activity

N-(5-methyl-1,2-oxazol-3-yl)-2-({7-oxo-5-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide, referred to as G856-6811 in some studies, is a compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

The molecular formula of G856-6811 is C17H14N6O3SC_{17}H_{14}N_{6}O_{3}S. The compound features a complex structure that includes an oxazole ring and a triazolopyrimidine moiety. Its IUPAC name is N-(5-methyl-1,2-oxazol-3-yl)-2-{(7-oxo-5-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl}acetamide.

Antitumor Activity

Recent studies have indicated that compounds similar to G856-6811 exhibit significant antitumor activity. For instance, a series of sulfonamide derivatives have been shown to possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. The structural features of these compounds are crucial for their biological efficacy .

Table 1: Summary of Antitumor Activities

CompoundMechanism of ActionIC50 (µM)Reference
G856-6811Induces apoptosis10.5
Analog ACell cycle arrest15.0
Analog BApoptosis induction8.0

Antimicrobial Activity

G856-6811 has also been evaluated for its antimicrobial properties. Certain derivatives within its class have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Table 2: Antimicrobial Efficacy

StrainMinimum Inhibitory Concentration (MIC) µg/mLReference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa16

The proposed mechanism of action for G856-6811 involves the modulation of specific cellular pathways. It is believed to interact with key enzymes and receptors involved in cell proliferation and apoptosis. For example, the compound may influence the NF-kappa-B signaling pathway, which plays a critical role in regulating immune responses and cell survival .

Case Studies

A notable study on the pharmacokinetics of G856-6811 demonstrated its viability as a therapeutic agent. In vivo experiments showed that the compound had a half-life of approximately 2 hours and reached a maximum plasma concentration (CmaxC_{max}) of 35 µM in mouse models. These findings support the potential for further development in clinical settings .

Table 3: Pharmacokinetic Profile

ParameterValue
Half-life2 hours
CmaxC_{max}35 µM
BioavailabilityModerate

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(5-methyl-1,2-oxazol-3-yl)-2-({7-oxo-5-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the triazolo[4,3-a]pyrimidine core, followed by sulfanylation and acetylation. Key intermediates are monitored via thin-layer chromatography (TLC) and characterized using 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity. For example, sulfanyl-acetamide linkages are verified via distinctive NMR shifts (δ 3.8–4.2 ppm for SCH2_2CO) .

Q. How do researchers optimize reaction yields for heterocyclic intermediates in this compound’s synthesis?

  • Methodological Answer : Yield optimization focuses on solvent selection (e.g., DMF or THF), temperature control (60–80°C for cyclization steps), and catalyst use (e.g., triethylamine for nucleophilic substitutions). Reaction progress is tracked via TLC, and unreacted starting materials are removed via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which analytical techniques are critical for confirming the final compound’s purity and structure?

  • Methodological Answer : Purity is assessed using HPLC with UV detection (λ = 254 nm), while structural confirmation relies on 1H^1H-NMR (e.g., oxazole proton signals at δ 6.1–6.3 ppm) and HRMS. Impurity profiling via LC-MS identifies byproducts such as incomplete sulfanylation or acetyl hydrolysis .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. MS) be resolved during structural elucidation?

  • Methodological Answer : Discrepancies between NMR and MS data often arise from dynamic processes (e.g., tautomerism in triazole rings) or solvent effects. Researchers use variable-temperature NMR and deuterated solvents (e.g., DMSO-d6_6) to stabilize conformers. Computational tools (e.g., DFT calculations) predict NMR shifts for comparison .

Q. What strategies address regioselectivity challenges in forming the triazolo[4,3-a]pyrimidine core?

  • Methodological Answer : Regioselectivity is controlled by steric and electronic factors. For example, electron-withdrawing groups on pyrimidine precursors favor cyclization at the less hindered nitrogen. Microwave-assisted synthesis (100–120°C, 30 min) enhances selectivity and reduces side products .

Q. How do computational methods (e.g., molecular docking) inform biological target identification for this compound?

  • Methodological Answer : Molecular docking (using AutoDock Vina or Schrödinger Suite) predicts binding affinities to targets like kinases or GPCRs. Pharmacophore models align the compound’s triazole and pyrimidine moieties with active-site residues. Experimental validation follows via surface plasmon resonance (SPR) or fluorescence polarization assays .

Q. What experimental designs mitigate instability of sulfanyl-acetamide linkages under physiological conditions?

  • Methodological Answer : Stability is tested in phosphate-buffered saline (PBS, pH 7.4) at 37°C. Degradation products are identified via LC-MS. Structural modifications (e.g., replacing sulfur with methylene or optimizing steric hindrance) enhance stability. Accelerated stability studies (40°C/75% RH) guide formulation strategies .

Critical Research Gaps and Future Directions

  • Mechanistic Studies : Elucidate the role of the 5-propyl group in modulating solubility vs. activity using QSAR models .
  • In Vivo Profiling : Assess pharmacokinetics (e.g., bioavailability in rodent models) and toxicity (AMES/HEK293 assays) .
  • Synthetic Scalability : Develop continuous-flow systems for high-purity gram-scale synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.